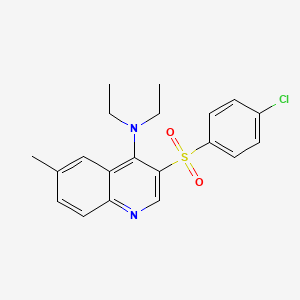
3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a sulfonyl functional group attached to a chlorobenzene ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl chloride and amine groups, which are common reactive sites in organic chemistry .Wissenschaftliche Forschungsanwendungen
Derivatization and Detection in Environmental Samples
One significant application of compounds related to 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine involves their use in the derivatization and subsequent detection of aliphatic amines in environmental samples. Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines in wastewater and surface water using derivatization with benzenesulfonyl chloride, followed by gas chromatography-mass spectrometry analysis. This approach aids in understanding the prevalence and distribution of aliphatic amines in aquatic environments, providing essential data for environmental monitoring and protection efforts (Sacher, Lenz, & Brauch, 1997).
Antifungal Activity
Another research avenue explores the antifungal potential of quinoline derivatives, which share a core structure with this compound. Kumar et al. (2011) synthesized a series of secondary amines containing 2-chloroquinoline, which demonstrated significant in vitro antifungal activity against various fungal strains. This research highlights the potential therapeutic applications of quinoline derivatives in developing new antimycotic agents, underscoring the importance of such compounds in medical research (Kumar, Bawa, Drabu, & Panda, 2011).
Chemical Synthesis and Modification
Compounds similar to this compound are also crucial in chemical synthesis and modification processes. Máslankiewicz and Skrzypek (1994) discussed the synthesis and amination of 4-chloro-3-quinolinesulfonyl chloride, highlighting the versatility of quinolinesulfonyl chlorides in producing various sulfonamide derivatives. These reactions are fundamental in developing new chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science (Máslankiewicz & Skrzypek, 1994).
Corrosion Inhibition
Research by Prabhu et al. (2008) indicates that quinoline derivatives can serve as effective corrosion inhibitors for mild steel in acidic environments. They investigated the corrosion inhibition effects of certain quinoline-based compounds, demonstrating that these substances can significantly reduce corrosion rates. This application is particularly relevant in industrial settings where metal preservation is critical, showcasing the broad utility of quinoline derivatives beyond their biological activities (Prabhu, Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-methylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-4-23(5-2)20-17-12-14(3)6-11-18(17)22-13-19(20)26(24,25)16-9-7-15(21)8-10-16/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCOACFUXNKQCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)
![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2412058.png)

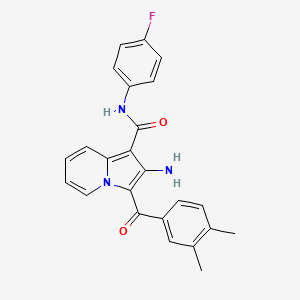
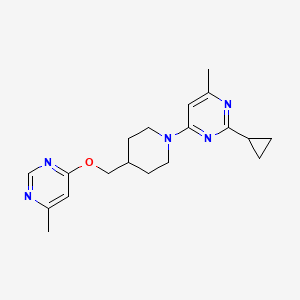
![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)
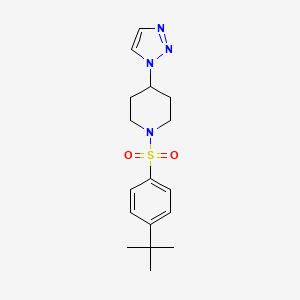



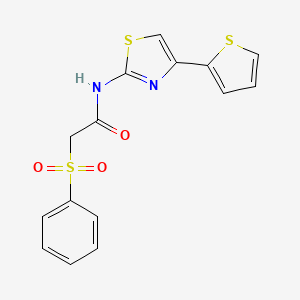
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2412073.png)
![Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2412075.png)